molecular formula C12H14BP B7801838 Borane;diphenylphosphane

Borane;diphenylphosphane

Cat. No.: B7801838
M. Wt: 200.03 g/mol
InChI Key: XUFGOLYVDOBYLK-UHFFFAOYSA-N
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Description

Borane;diphenylphosphane (IUPAC name: borane; diphenylphosphane, (C₆H₅)₂PH·BH₃) is a coordination complex formed by the interaction of diphenylphosphane (a tertiary phosphine) with borane (BH₃), a Lewis acid. This compound is notable for its stability and utility in synthetic chemistry, particularly in stabilizing reactive phosphorus intermediates. The borane group coordinates with the lone pair of electrons on the phosphorus atom, forming a stable P(III)-borane complex. This interaction prevents oxidation of the phosphorus center and enhances hydrolytic stability, making it valuable in synthesizing DNA/RNA analogs and organometallic catalysts .

Properties

IUPAC Name

borane;diphenylphosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11P.BH3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10,13H;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFGOLYVDOBYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B.C1=CC=C(C=C1)PC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The trans-amination method involves displacing ammonia from ammonia-borane (NH₃·BH₃) using diphenylphosphine (Ph₂PH) in tetrahydrofuran (THF). This exothermic reaction proceeds via nucleophilic attack of the phosphorus lone pair on the boron center, releasing ammonia gas and forming the diphenylphosphine-borane adduct. A representative procedure from Royal Society of Chemistry protocols involves refluxing equimolar quantities of NH₃·BH₃ and Ph₂PH in anhydrous THF for 8 hours.

Optimization and Yield

Key parameters include:

  • Solvent : THF ensures solubility of both reactants and stabilizes intermediates.

  • Temperature : Reflux (66°C) accelerates the reaction but requires careful gas venting to prevent pressure buildup.

  • Stoichiometry : A 1:1 molar ratio minimizes residual reactants, achieving a 96% yield of borane-diphenylphosphane.

Table 1: Trans-Amination Reaction Conditions

ParameterValue
SolventAnhydrous THF
Temperature66°C (reflux)
Reaction Time8 hours
Yield96%

Grignard Reagent-Mediated Boronation

Synthesis via Phosphorus Chloride Intermediates

This two-step method, detailed by Alshammari et al., involves:

  • Phosphorus Chloride Activation : Reacting PCl₃ with Grignard reagents (e.g., RMgX, R = iPr, Ph) to form R₂PCl.

  • Boronation : Treating R₂PCl with BH₃·SMe₂ to yield R₂P·BH₃. For diphenylphosphane-borane, R = Ph.

Critical Considerations

  • Grignard Stability : Bulky substituents (e.g., Cy, tBu) require lower temperatures (−40°C) to prevent decomposition.

  • Boronation Efficiency : BH₃·SMe₂ must be added dropwise to avoid exothermic side reactions.

Table 2: Grignard Method Performance

ParameterValue
Step 1 Temperature−40°C
Step 2 SolventDiethyl ether
Overall Yield78–89%

Direct Boronation with BH₃-THF

Single-Step Complexation

Diphenylphosphine reacts directly with BH₃-THF at room temperature, forming the adduct within 30 minutes. This method, noted for its simplicity, avoids intermediate isolation:
Ph2PH+BH3-THFPh2P\cdotpBH3+THF\text{Ph}_2\text{PH} + \text{BH}_3\text{-THF} \rightarrow \text{Ph}_2\text{P·BH}_3 + \text{THF}

Limitations and Adjustments

  • Purity : Residual THF may co-crystallize, necessitating vacuum drying.

  • Scale-Up : Exothermicity requires controlled addition on industrial scales.

Table 3: BH₃-THF Reaction Metrics

ParameterValue
Reaction Time30 minutes
Temperature25°C
Yield91%

Sodium Metal Reduction of Phosphine Oxide

Patent-Based Approach

A Chinese patent discloses reducing diphenylphosphine oxide (Ph₂PO) with sodium metal in ether solvents:

  • Reduction : Ph₂PO + 2Na → Ph₂PNa + NaO.

  • Protonation : Ph₂PNa + H₂O → Ph₂PH + NaOH.

  • Boronation : Ph₂PH + BH₃ → Ph₂P·BH₃.

Challenges

  • Side Reactions : Over-reduction to PH₃ occurs if temperature exceeds 50°C.

  • Solvent Choice : Diethyl ether minimizes sodium dispersion issues.

Table 4: Sodium Reduction Parameters

ParameterValue
SolventDiethyl ether
Temperature40–45°C
Yield65%

Phase-Transfer Catalysis (PTC)

Dichloromethane Activation

Nguyen et al. developed a PTC method using dichloromethane (CH₂Cl₂) and diphenylphosphine-borane under alkaline conditions:

  • Alkylation : Ph₂P·BH₃ + CH₂Cl₂ → Ph₂PCH₂Cl·BH₃.

  • Phase Transfer : Tetrabutylammonium bromide facilitates interfacial reactions.

Advantages

  • Mild Conditions : Proceeds at 25°C with 82% yield.

  • Scalability : Suitable for continuous-flow systems.

Table 5: PTC Method Optimization

ParameterValue
CatalystTBAB
Reaction Time2 hours
Yield82%

Analytical Characterization

Spectroscopic Data

  • ¹¹B NMR : A quintet at δ −38.1 ppm (J = 96 Hz) confirms BH₃ coordination.

  • ³¹P NMR : Singlet at δ −18.5 ppm indicates absence of free phosphine.

  • IR : B-H stretch at 2380 cm⁻¹.

Table 6: Comparative Spectroscopic Data

TechniqueSignatureSource
¹¹B NMRδ −38.1 ppm (m)
³¹P NMRδ −18.5 ppm
IR2380 cm⁻¹

Crystallographic Validation

Single-crystal X-ray diffraction of Ph₂P·BH₃ reveals a trigonal-planar boron center with B-P bond length of 1.92 Å.

Comparative Analysis of Methods

Table 7: Method Efficiency Comparison

MethodYieldCostScalability
Trans-Amination96%LowHigh
Grignard85%HighModerate
BH₃-THF91%MediumHigh
Sodium Reduction65%LowLow
PTC82%MediumHigh

Chemical Reactions Analysis

Types of Reactions

Borane;diphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, aryl halides, and various catalysts such as palladium and nickel complexes. The reactions are typically carried out under an inert atmosphere and at controlled temperatures to ensure the stability of the compound .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the product is typically a reduced organic compound, while in coupling reactions, the product is a coupled organic molecule .

Scientific Research Applications

Neuroprotective Agents

Borane-diphenylphosphane complexes have been identified as novel cell-permeable drugs that exhibit neuroprotective properties. Specifically, compounds such as bis(3-propionic acid methyl ester) phenylphosphine-borane complex (PB1) and (3-propionic acid methyl ester) diphenylphosphine-borane complex (PB2) have demonstrated the ability to protect neurons from axonal injury both in vitro and in vivo. These complexes activate the extracellular signal-regulated kinases 1/2 (ERK1/2) cell survival pathway without scavenging superoxide, thus providing a unique mechanism of neuroprotection through intracellular disulfide reduction .

Case Study: Neuroprotection in CNS Injuries

In studies involving rat models of central nervous system (CNS) injuries, PB1 and PB2 were shown to significantly improve neuronal viability after axonal injury. The effectiveness of these compounds was observed at concentrations much lower than traditional neuroprotective agents like tris(2-carboxyethyl)phosphine (TCEP) .

Compound Mechanism Effectiveness Study Reference
PB1ERK1/2 pathway activationNeuroprotection in CNS models
PB2Disulfide bond reductionEnhanced neuronal survival

Radioprotective Properties

Phosphine-borane complexes also exhibit radioprotective effects. For instance, PB1 has been shown to protect bovine aortic endothelial cells from radiation damage by interfering with redox-mediated signaling pathways. This protective effect is independent of superoxide scavenging, indicating a distinct mechanism that could be beneficial in therapeutic contexts involving radiation exposure .

Hydrosilylation Reactions

Borane-diphenylphosphane complexes serve as effective catalysts in hydrosilylation reactions. The protective borane group allows for the maintenance of phosphorus atoms during reactions, enhancing the stability and reactivity of the phosphine derivatives under various conditions .

Data Table: Catalytic Performance

Catalyst Reaction Type Yield (%) Conditions
Diphenylphosphine-boraneHydrosilylation85Room temperature, dichloromethane
Allyldiphenylphosphine-boraneHydrosilylation90r.t., triethoxysilane

Materials Science

In materials science, borane-diphenylphosphane complexes are explored for their potential in developing new materials with enhanced properties due to their unique redox characteristics. The ability to modulate redox-active sites makes these compounds suitable for applications in electronic materials and sensors .

Synthesis and Stability

The synthesis of borane-diphenylphosphane complexes involves straightforward methods that allow for the efficient deprotection of phosphines from borane complexes. This process is critical for maintaining the integrity of phosphorus during various chemical transformations and ensures high yields of desired products .

Synthesis Overview

  • Starting Materials : Diphenylphosphine and boron sources.
  • Methodology : Reaction under inert atmosphere followed by purification.
  • Yield Optimization : Adjusting reaction conditions such as temperature and solvent.

Mechanism of Action

The mechanism of action of borane;diphenylphosphane involves its ability to act as a ligand and a reducing agent. It can coordinate with metal centers in catalytic reactions, facilitating the transfer of electrons and promoting various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural and Electronic Properties

Borane;Diphenylphosphane vs. Methyphosphine-Borane Complexes
  • This compound : Features phenyl substituents on phosphorus, which increase steric bulk and hydrophobicity. The P–B bond stabilizes the P(III) center, reducing electrophilic attack .
  • Methyphosphine-Borane (Compound 25) : Methyl groups instead of phenyl substituents result in lower steric hindrance and reduced hydrophobicity. The neutral charge of this complex enhances cellular uptake in oligonucleotides compared to negatively charged boranephosphonates .
This compound vs. Boranephosphonate (Compound 24a)
  • Boranephosphonate: A phosphate diester analog where a non-bridging oxygen is replaced by borane. It retains a negative charge and mimics natural phosphate diesters in stability and biochemical behavior .
  • This compound : Neutral due to direct coordination of BH₃ to P(III), enabling unique applications in backbone engineering for nucleic acid analogs .

Stability and Reactivity

Compound Stability to Hydrolysis Oxidation Resistance Charge
This compound High High Neutral
Boranephosphonate Moderate Moderate Negative
Methyphosphine-Borane High High Neutral
Diphenylphosphane Oxide High Low Neutral
  • This compound exhibits superior oxidation resistance compared to diphenylphosphane oxide (Ph₂P=O), which lacks borane coordination and is prone to further oxidation .
  • Metallophosphonates (e.g., P(III)-pentacarbonyltungstate complexes) show even higher stability but require transition metals, limiting their biocompatibility .

Pharmacokinetic and Physicochemical Properties

Hydrophobicity (LogP Values)
Compound LogP Notes
This compound ~5.0* Estimated based on phenyl substituents
Trimethylphosphine-Borane (PB-Me) 3.65 Lower hydrophobicity due to methyl groups
Cyclohexylphosphine-Borane (PB26) 7.28 High hydrophobicity for membrane penetration

*Predicted using substituent constants (CF₃: +0.88, phenyl: +0.60) .

Cellular Uptake
  • Neutral complexes like methyphosphine-borane and This compound show enhanced cellular uptake compared to charged analogs (e.g., boranephosphonate) due to improved membrane permeability .

Q & A

What are the optimal synthetic protocols for preparing borane-diphenylphosphane adducts, and how can reaction yields be improved?

Answer:
The synthesis of borane-diphenylphosphane complexes typically involves controlled ligand exchange or direct coordination under inert conditions. Key parameters include:

  • Solvent selection : Tetrahydrofuran (THF) or toluene is preferred for solubilizing intermediates, as demonstrated in diphosphane syntheses .
  • Temperature control : Heating to 60–80°C facilitates quantitative conversion, as observed in analogous diphosphane reactions .
  • Purification : Avoid column chromatography for air-sensitive products; instead, use cryogenic crystallization to isolate pure compounds .
    Yield optimization may require stoichiometric adjustments of borane reagents and real-time monitoring via <sup>31</sup>P NMR to track intermediate formation .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for borane-diphenylphosphane derivatives?

Answer:
Contradictions often arise from solvent effects, boron-phosphorus coupling, or paramagnetic impurities. Methodological steps include:

  • Standardized conditions : Use deuterated solvents (e.g., CDCl3) and consistent probe temperatures to minimize variability .
  • Comparative analysis : Cross-reference with structurally characterized analogs (e.g., diphenylphosphane oxide derivatives) to validate peak assignments .
  • Advanced techniques : Employ <sup>11</sup>B-<sup>31</sup>P heteronuclear correlation NMR to elucidate B–P bonding interactions, which may explain anomalous shifts .

What experimental strategies mitigate decomposition risks during borane-diphenylphosphane handling?

Answer:
Decomposition pathways include oxidation, hydrolysis, and photolytic degradation. Key precautions:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O2 < 1 ppm, H2O < 0.1 ppm) during synthesis and storage .
  • Light sensitivity : Shield reactions from UV/visible light using amber glassware or foil wrapping .
  • Stability testing : Conduct accelerated aging studies under varying temperatures and humidity to identify degradation thresholds .

How can computational modeling enhance the understanding of borane-diphenylphosphane reactivity in catalytic systems?

Answer:
Density functional theory (DFT) studies can:

  • Predict binding modes : Compare B–P bond lengths and angles with crystallographic data to validate computational models .
  • Elucidate mechanisms : Simulate intermediates in cross-coupling reactions, such as boron-assisted phosphane ligand dissociation .
  • Optimize catalysts : Screen substituent effects on diphenylphosphane’s electron-donating capacity to improve turnover frequencies .

What are the best practices for designing reproducible experiments involving borane-diphenylphosphane in air-sensitive organometallic systems?

Answer:
Reproducibility requires rigorous protocol documentation:

  • Detailed synthetic logs : Record exact equivalents, stirring rates, and cooling/heating gradients .
  • Validation controls : Include reference reactions (e.g., triphenylphosphane-borane adducts) to benchmark performance .
  • Collaborative verification : Engage methodologists to audit statistical analyses and interpret complex datasets .

How should researchers address gaps in toxicological data for borane-diphenylphosphane derivatives?

Answer:
For preliminary risk assessment:

  • Class-based extrapolation : Use toxicity profiles of organophosphates or borane-amine complexes as proxies, noting limitations in structural dissimilarities .
  • Supplemental assays : Conduct in vitro cytotoxicity screens (e.g., IC50 in HEK293 cells) to identify acute hazards .
  • Literature vigilance : Implement automated alerts (e.g., PubMed updates) to track emerging studies on related compounds .

What advanced characterization techniques differentiate borane-diphenylphosphane isomers or polymorphs?

Answer:

  • Single-crystal XRD : Resolve stereochemical ambiguities in B–P coordination geometry .
  • Solid-state NMR : Detect polymorphic transitions via <sup>31</sup>P chemical shift anisotropy .
  • Raman spectroscopy : Identify vibrational modes sensitive to boron-phosphorus bonding environments .

How can researchers balance exploratory and hypothesis-driven approaches when studying borane-diphenylphosphane’s reactivity?

Answer:

  • Pilot screens : Use high-throughput microreactors to test diverse substrates (e.g., aldehydes, alkynes) under standardized conditions .
  • Hypothesis refinement : Formulate testable mechanisms based on observed intermediates (e.g., borane-mediated phosphane ligand transfer) .
  • Iterative design : Update hypotheses iteratively using Bayesian statistical models to weigh contradictory data .

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